molecular formula C8H7NOS B1291708 Benzo[d]thiazol-5-ylmethanol CAS No. 394223-37-1

Benzo[d]thiazol-5-ylmethanol

Cat. No. B1291708
M. Wt: 165.21 g/mol
InChI Key: SGVXXFVXTHWXCR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-ylmethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce different substituents onto the benzothiazole core. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring . Although not directly related to Benzo[d]thiazol-5-ylmethanol, these methods provide insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be studied using various spectroscopic and analytical techniques. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, vibrational modes, and chemical shifts, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. An unusual reaction involving a benzothiazole derivative is the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane, which leads to a product with a disordered benzothiazole ring . This highlights the reactivity of the benzothiazole moiety and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The solvent effects on molecular aggregation of benzothiazole derivatives have been studied, showing that the fluorescence emission spectra and circular dichroism (CD) spectra are affected by the compound concentration and solvent used, indicating the importance of molecular interactions in determining the properties of these compounds . Additionally, thermal analysis methods such as TG/DTA can summarize the behavior of benzothiazole derivatives against temperature, providing insights into their stability and decomposition patterns .

Scientific Research Applications

1. Building Blocks in Drug Discovery

Benzo[d]thiazol-5-ylmethanol derivatives have been identified as significant compounds in drug discovery. Durcik et al. (2020) discussed an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks, capable of being substituted at multiple positions to explore the chemical space around the molecule, especially when studied as a ligand for chosen targets (Durcik et al., 2020).

2. Antimicrobial and Anti-Proliferative Activities

Compounds derived from benzo[d]thiazol-5-ylmethanol have shown promising biological properties. Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[d]thiazole, which exhibited significant antimicrobial and anti-proliferative activities. Specifically, one derivative demonstrated a notable inhibitory effect on HCT-116 cancer cells, showcasing the potential of these compounds in medicinal applications (Mansour et al., 2020).

Future Directions

Benzothiazole derivatives, such as Benzo[d]thiazol-5-ylmethanol, have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been explored for new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

properties

IUPAC Name

1,3-benzothiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVXXFVXTHWXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624301
Record name (1,3-Benzothiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-5-ylmethanol

CAS RN

394223-37-1
Record name (1,3-Benzothiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. cooled solution of benzothiazole-5-carboxylic acid methyl ester (1 eq.) in dry THF under nitrogen was slowly added a solution of LiAlH4 (1M in THF, 1.5 eq.). The reaction was stirred at −78° C. for 2 h, then warmed to 20° C. EtOAc was added to the reaction, then aqueous NaOH (2N) and finally water. The reaction mixture was stirred at 20° C. for 30 min, then filtered through a pad of celite. The filtrate was concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 1/0 to 1/1) to afford benzothiazol-5-yl-methanol.
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